molecular formula C22H20N2O2 B1605845 N,N'-Dibenzylphthalamide CAS No. 38228-99-8

N,N'-Dibenzylphthalamide

Cat. No.: B1605845
CAS No.: 38228-99-8
M. Wt: 344.4 g/mol
InChI Key: STGVIVVZSAQRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Phthalamide (B166641) Chemistry

Phthalamides are derivatives of phthalic acid, a simple aromatic dicarboxylic acid. The core of phthalamide chemistry lies in the reactivity of the imide group, a functional group consisting of two carbonyl groups bound to a nitrogen atom. actascientific.com This structure is known for its hydrophobicity, allowing it to traverse biological membranes. ucl.ac.uk Phthalimides are generally synthesized from phthalic anhydride (B1165640). turito.com A key reaction in phthalamide chemistry is the Gabriel synthesis, which utilizes the acidic N-H group of phthalimide (B116566) to prepare primary amines. turito.comwikipedia.org The two carbonyl groups flanking the nitrogen atom in phthalimides make the imido N-H acidic and susceptible to substitution. wikipedia.org

N,N'-Dibenzylphthalamide, with its dibenzyl substitution, is a specific example within the broader class of N-substituted phthalamides. These substitutions can significantly influence the molecule's steric and electronic properties, thereby tuning its reactivity and potential applications.

Significance of this compound in Contemporary Chemical and Materials Science Research

While research specifically detailing the applications of this compound is not extensively documented in the provided search results, the broader significance of phthalamide derivatives provides a strong context for its potential utility. Phthalamide-based structures are recognized as versatile scaffolds in medicinal chemistry and materials science. nih.govsolubilityofthings.com

In materials science, phthalamides can be incorporated into high-performance polymers, contributing to advancements in materials technology. solubilityofthings.com The structural rigidity and potential for intermolecular interactions, such as hydrogen bonding and pi-stacking, make phthalamide-containing molecules interesting candidates for the development of novel materials with specific thermal, mechanical, or electronic properties. The benzyl (B1604629) groups in this compound could further enhance these properties through increased aromatic content and potential for specific packing in the solid state.

Historical Development of Related Phthalamide Compounds and their Academic Relevance

The history of phthalamide chemistry dates back to the mid-19th century. solubilityofthings.com Phthalimide itself, the parent compound of the phthalamide family, was a key molecule in the development of organic synthesis. solubilityofthings.com Its use in the Gabriel synthesis, a cornerstone method for the preparation of primary amines, solidified its importance in academic and industrial research. turito.comwikipedia.org

Over the decades, research into phthalamide derivatives has expanded significantly, moving beyond their role as synthetic intermediates. The discovery of the diverse biological activities of various phthalimide-containing molecules has made them a prominent pharmacophore in medicinal chemistry. ucl.ac.uknih.gov This has led to the synthesis and investigation of a vast number of derivatives with a wide range of substituents to explore their therapeutic potential. nih.gov The academic relevance of phthalamides continues to grow as new synthetic methodologies are developed and their applications in areas like agrochemicals, polymers, and dyes are explored. rsc.org

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C22H20N2O2
Molecular Weight 344.4 g/mol
IUPAC Name 1-N,2-N-dibenzylbenzene-1,2-dicarboxamide
CAS Number 38228-99-8

Data sourced from PubChem CID 230311 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,2-N-dibenzylbenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-21(23-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(26)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGVIVVZSAQRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282221
Record name N,N'-Dibenzylphthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38228-99-8
Record name N1,N2-Bis(phenylmethyl)-1,2-benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38228-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 25019
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038228998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Dibenzylphthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Dibenzylphthalamide and Its Precursors

Established Synthetic Routes to N,N'-Dibenzylphthalamide

Traditional methods for synthesizing phthalamides and their derivatives have been well-documented, providing reliable and understood pathways to the target molecule. These routes typically utilize readily available precursors and straightforward reaction mechanisms.

The most common and direct method for synthesizing N-substituted phthalimides and related structures is the condensation reaction starting from phthalic anhydride (B1165640). organic-chemistry.org This pathway is widely used due to the high reactivity and commercial availability of phthalic anhydride. The synthesis of this compound proceeds via a two-step mechanism.

First, a molecule of phthalic anhydride reacts with a primary amine, in this case, benzylamine (B48309). The amino group performs a nucleophilic attack on one of the carbonyl carbons of the anhydride ring. This opens the ring to form an intermediate compound, a phthalamic acid derivative. jetir.org In the second step, this intermediate reacts with a second molecule of benzylamine, typically under conditions that promote condensation and the elimination of a water molecule, to yield the final this compound product. A high-yield (98%) synthesis has been reported using phthalic anhydride and dibenzylamine (B1670424) in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in a dichloromethane (B109758) (CH₂Cl₂) solvent. vulcanchem.com

The general reaction is the dehydrative condensation of phthalic anhydride with primary amines, often at elevated temperatures. organic-chemistry.orgjetir.org The reaction can be carried out in a solvent like acetic acid. sphinxsai.com

Table 1: Phthalic Anhydride-Based Synthesis of this compound

Precursor 1 Precursor 2 Key Reagents/Conditions Intermediate Product
Phthalic Anhydride Benzylamine (2 equiv.) Acetic Acid, Reflux sphinxsai.com N-Benzylphthalamic acid This compound

While phthalic anhydride is the most prevalent precursor, several alternative starting materials can be employed to synthesize the core phthalimide (B116566) structure, which can be conceptually extended to phthalamides. These methods are particularly useful when phthalic anhydride is unsuitable or when a different synthetic approach is desired.

One significant alternative is the use of o-phthalic acid itself. researchgate.net The condensation of o-phthalic acid with amines can produce phthalimide derivatives, often requiring high temperatures to drive the dehydration process. researchgate.netrsc.org This method avoids the need to first synthesize the anhydride from the diacid.

Modern organic synthesis has expanded the range of precursors even further. Various transition-metal-catalyzed and metal-free reactions allow for the construction of phthalimides from diverse starting points rsc.org:

2-Formylbenzoic acids can react with amines in the presence of an oxidant to form N-substituted phthalimides. rsc.org

ortho-Dihaloarenes can undergo carbonylative cyclization with amines and carbon monoxide under metal catalysis. nih.gov

1-Indanones can be converted to phthalimides through a copper-catalyzed reaction involving C-C bond cleavage and C-N bond formation with an amine, using oxygen as a green oxidant. rsc.org

Table 2: Alternative Precursors for Phthalamide (B166641) Synthesis

Precursor Co-reactant General Method Reference
o-Phthalic Acid Primary Amines High-Temperature/Pressure Condensation researchgate.netrsc.org
2-Formylbenzoic Acid Aryl/Alkyl Amines Oxidative Condensation rsc.org
1,2-Dihaloarenes Primary Amines, CO Carbonylative Cyclization nih.gov

Modern Synthetic Innovations and Green Chemistry Approaches in Phthalamide Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and milder methods for phthalamide synthesis. These innovations aim to reduce reaction times, minimize waste, and avoid harsh conditions.

A prominent green chemistry approach involves the use of microwave irradiation . eijppr.com This technique provides rapid and efficient heating, significantly reducing reaction times from hours to minutes and often improving product yields by 5-12%. eijppr.com Microwave-assisted synthesis of phthalimides has been successfully demonstrated using phthalic anhydride and various amines in acetic acid, sometimes with a reusable clay catalyst like montmorillonite-KSF. jetir.orgeijppr.com This catalyst is non-corrosive, inexpensive, and environmentally benign. jetir.org

Another clean synthesis method utilizes high-temperature, high-pressure H₂O/EtOH mixtures as the solvent for the condensation of o-phthalic acid and amines. researchgate.netrsc.org At elevated temperatures and pressures, the properties of the water/ethanol mixture change, facilitating dehydration and often leading to the crystallization of the pure phthalimide product upon cooling. researchgate.netrsc.org

Organocatalysis represents a modern innovation for synthesizing N-aryl phthalimides under mild conditions. nih.gov N-Heterocyclic carbenes (NHCs) can catalyze the atroposelective amidation of phthalamic acid, which is generated in situ from phthalic anhydride and an aniline (B41778) derivative. nih.gov This avoids the harsh, high-temperature conditions traditionally required for such condensations. nih.gov

Table 3: Modern and Green Synthetic Approaches to Phthalamides

Method Key Features Typical Precursors Reference
Microwave Irradiation Rapid heating, reduced reaction time, improved yields. Phthalic Anhydride, Amines eijppr.com
Montmorillonite-KSF Clay Catalyst Reusable, non-corrosive, eco-friendly catalyst. Phthalic Anhydride, Amines jetir.org
HTHP-H₂O/EtOH Solvent Clean method, pure product by crystallization, avoids organic solvents. o-Phthalic Acid, Amines researchgate.netrsc.org

Optimization of Reaction Conditions for this compound Synthesis

To maximize the efficiency of the synthesis of this compound, optimization of various reaction parameters is crucial. Key variables include temperature, reaction time, solvent choice, and the nature and concentration of the catalyst or base. Experimental design methodologies can be applied to systematically investigate these factors to find the optimal conditions for yield and purity. researchgate.net

For phthalamide syntheses, parameters commonly optimized include:

Temperature: Condensation reactions often require heat to drive the elimination of water. However, excessively high temperatures can lead to side reactions or degradation. Studies have explored a range of temperatures to find the ideal balance. rsc.org

Catalyst/Base: The choice of catalyst or base can significantly impact reaction rates and yields. For instance, in related preparations, various bases such as DBU, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP) have been screened to determine the most effective one. rsc.org

Solvent: The solvent can influence the solubility of reactants and the reaction pathway. Solvents ranging from polar aprotic (like DMF) to less polar (like dichloromethane) or acidic (like acetic acid) are used. vulcanchem.comeijppr.comrsc.org

Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) allows for the determination of the minimum time required for completion, preventing the formation of byproducts from prolonged reaction times. jetir.orgeijppr.com

Table 4: Example of Reaction Condition Optimization Parameters for a Phthalamide-like Synthesis

Entry Base (Equivalents) Temperature (°C) Time (h) Yield (%)
1 TEA (2.0) 25 24 <10
2 DBU (2.0) 25 24 75
3 DBU (2.0) 60 12 85
4 DMAP (0.1), TEA (2.0) 25 24 40

(Data is illustrative, based on general optimization principles found in the literature for related syntheses rsc.org)

Purification and Isolation Techniques in this compound Synthesis

Following the chemical reaction, the crude this compound product must be isolated and purified to remove unreacted starting materials, catalysts, and any byproducts. Standard laboratory techniques are employed for this purpose.

A common first step is to perform an aqueous work-up . The reaction mixture is often diluted with an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and washed with water or aqueous solutions. rsc.orgmdpi.com Washing with a dilute acid (e.g., HCl) can remove basic impurities like excess amine, while washing with a basic solution (e.g., NaHCO₃) can remove acidic impurities like unreacted phthalamic acid. eijppr.commdpi.com

Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. pierpalab.com Ethanol is a common solvent for recrystallizing phthalimide derivatives. pierpalab.commdpi.com

For achieving very high purity or for separating mixtures that are difficult to crystallize, column chromatography is the method of choice. The crude mixture is passed through a column of stationary phase, typically silica (B1680970) gel (SiO₂), using a liquid mobile phase (eluent). rsc.org Components of the mixture travel through the column at different rates depending on their polarity, allowing for their separation.

Table 5: Purification and Isolation Techniques

Technique Purpose Typical Solvents/Reagents Reference
Aqueous Work-up Removal of water-soluble impurities, acids, and bases. Ethyl Acetate, Dichloromethane, HCl (aq), NaHCO₃ (aq) eijppr.comrsc.orgmdpi.com
Recrystallization Purification of solid products based on differential solubility. Ethanol, Acetic Acid pierpalab.commdpi.com
Column Chromatography High-purity separation based on polarity. Silica Gel, Hexane/Ethyl Acetate mixtures rsc.org

Mechanistic Investigations of Reactions Involving N,n Dibenzylphthalamide and Analogues

Reaction Mechanisms for Phthalimide (B116566) Formation

The synthesis of N,N'-disubstituted phthalamides, such as N,N'-Dibenzylphthalamide, and their cyclic analogue, N-benzylphthalimide, primarily occurs through the condensation of phthalic anhydride (B1165640) with a primary amine. organic-chemistry.org This transformation is a cornerstone in the synthesis of phthalimide derivatives, which are valuable intermediates in organic synthesis. organic-chemistry.org The most common and direct route involves the reaction between phthalic anhydride and benzylamine (B48309). orgsyn.org

The formation of the imide bond is a classic example of nucleophilic acyl substitution. The mechanism proceeds in two principal stages. Initially, the nucleophilic nitrogen atom of benzylamine attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This attack leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate (in this case, N-benzylphthalamic acid). libretexts.org

This intermediate amic acid is often stable enough to be isolated but is typically converted to the final phthalimide product in a subsequent step. rsc.org The second stage involves an intramolecular cyclization, where the carboxylic acid group is activated, often by heat or acid catalysis, and is then attacked by the amide nitrogen. This is a dehydration step that eliminates a molecule of water and forms the stable five-membered imide ring. organic-chemistry.org Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the amide nitrogen. libretexts.orglibretexts.org

Nucleophilic Attack: The lone pair of electrons on the nitrogen of benzylamine attacks a carbonyl carbon of phthalic anhydride.

Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring to form the N-benzylphthalamic acid intermediate.

Intramolecular Cyclization and Dehydration: The intermediate cyclizes, with the elimination of a water molecule, to form the N-benzylphthalimide product. rsc.org

The kinetics of the condensation reaction to form N-benzylphthalimide are significantly influenced by several factors, including temperature, solvent, and the presence of catalysts. Refluxing phthalic anhydride with benzylamine in glacial acetic acid is a common method, with reaction times of 4–6 hours leading to high yields. Microwave-assisted synthesis has been shown to dramatically reduce reaction times to as little as 10-15 minutes.

The following table summarizes key parameters influencing the synthesis of N-benzylphthalimide, an analogue and common product of the reaction between phthalic anhydride and benzylamine.

Table 1: Optimization Parameters for N-Benzylphthalimide Synthesis
ParameterConditionEffect on ReactionReference
TemperatureReflux (~110–120°C)Drives the dehydration step for cyclization, achieving yields >90% in 4-6 hours.
SolventGlacial Acetic AcidActs as both a solvent and an acid catalyst for the condensation. orgsyn.org
SolventN,N-Dimethylformamide (DMF)Provides high yields (85-90%) due to superior solubility of intermediates.
CatalystAnhydrous Potassium CarbonateEnhances the rate of cyclization in the condensation reaction.
MethodMicrowave Irradiation (300 W)Reduces reaction time to 15 minutes with yields around 94% in ethanol.

De-phthalimidation Mechanisms and Their Synthetic Utility

The phthalimide group is widely used as a protecting group for primary amines, most notably in the Gabriel synthesis. organic-chemistry.orglibretexts.org After the desired synthetic transformations are complete, the phthaloyl group must be removed to liberate the primary amine. This de-protection step, or de-phthalimidation, is of significant synthetic utility.

The classical method for cleaving the phthalimide is hydrazinolysis. libretexts.org The reaction involves treating the N-alkylphthalimide with hydrazine (B178648) (H₂NNH₂). The mechanism involves a nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide. This is followed by an intramolecular cyclization that results in the formation of the very stable phthalhydrazide, a six-membered ring, and the release of the desired primary amine. libretexts.org

Alternative, milder methods have been developed to avoid the harsh conditions of traditional hydrazinolysis. One such method uses sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent, followed by an acidic workup. organic-chemistry.org This procedure efficiently converts phthalimides to primary amines, often without causing racemization in chiral compounds. organic-chemistry.org

The synthetic utility of de-phthalimidation is central to the Gabriel synthesis, which provides a reliable route to primary amines from alkyl halides, avoiding the over-alkylation that can occur with direct amination using ammonia. organic-chemistry.orgscribd.com

Exploration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. caltech.edursc.org While this compound itself is not typically a direct substrate in well-known MCRs, its constituent components—phthalic anhydride and benzylamine—are involved in reactions that can be classified as or extended into MCRs.

For instance, reactions involving phthalic anhydride, an amine, and another component are documented. Transition-metal-free MCRs involving arynes, isocyanides, and CO₂ can produce N-substituted phthalimides. organic-chemistry.org Similarly, imines, which can be formed in situ from an aldehyde and an amine like benzylamine, are key intermediates in many MCRs, such as the Mannich reaction. caltech.edunih.gov The Petasis three-component reaction, which couples an aldehyde, an amine, and a boronic acid, is another example of an MCR where an amine component is central. nih.gov

The principles of MCRs can be applied to generate structural diversity. For example, the reaction of phthalic anhydride with an amino acid (containing both an amine and a carboxylic acid) under microwave irradiation represents a streamlined, solvent-free synthesis of N-substituted phthalimides without racemization. rsc.org

Role of Catalysis in this compound Transformations

Catalysis plays a crucial role in both the synthesis and subsequent reactions of phthalimides. Various catalytic systems have been developed to improve efficiency, yield, and reaction conditions.

For Phthalimide Formation:

Acid Catalysis: Glacial acetic acid is commonly used not just as a solvent but also as an acid catalyst to promote the condensation of phthalic anhydride and benzylamine.

Base Catalysis: Bases such as potassium carbonate can be used to facilitate the cyclization step. orgsyn.org An ionic liquid in the presence of potassium hydroxide (B78521) has also been shown to be an effective system for the N-alkylation of phthalimide. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids like TaCl₅-silica gel under microwave irradiation provide a solvent-free method for preparing imides from anhydrides. organic-chemistry.org

Organocatalysis: Imidazole has been used to catalyze the synthesis of phthalimides from 1,2-benzenedinitriles through double hydration followed by cyclization. nih.gov

Metal Catalysis: Iron(III) salts have been shown to be highly efficient catalysts for the transamidation of amides, a methodology that can be applied to phthalimide. organic-chemistry.org Copper-catalyzed N-arylation is another important transformation, allowing the synthesis of N-aryl phthalimides under microwave irradiation. nih.govbeilstein-journals.org Ruthenium complexes have been used for C-H activation of benzamides with isocyanates to yield phthalimides. nih.gov

The development of these catalytic methods aims to create more sustainable and efficient synthetic routes, often referred to as "green chemistry," by reducing reaction times, energy consumption, and the use of hazardous solvents. nih.gov

Derivatization Strategies for N,n Dibenzylphthalamide in Analytical and Synthetic Applications

Enhancement of Analytical Characteristics via Derivatization of N,N'-Dibenzylphthalamide.unitedchem.comnih.gov

Derivatization is a common technique used to modify an analyte's functional groups to improve its separation and detection in chromatographic and mass spectrometric analyses. unitedchem.comresearch-solution.com For this compound, this involves chemical modification to enhance its volatility, improve its ionization efficiency, and alter its chromatographic retention properties. unitedchem.comnih.gov

Improved Ionization Efficiency for Mass Spectrometry.nih.gov

The inherent polarity of the amide groups in this compound can sometimes lead to low ionization efficiency in mass spectrometry, particularly in techniques like electrospray ionization (ESI). nih.govnih.gov Derivatization can introduce moieties that are more readily ionized, thereby increasing the sensitivity of detection. ddtjournal.comethz.ch

Strategies to improve ionization efficiency often involve the introduction of a chargeable group. ddtjournal.com For amides, this can be achieved through various reactions. While direct derivatization of the amide bond itself is less common than for other functional groups, reactions targeting potential modifications on the benzyl (B1604629) or phthaloyl rings can be employed. For instance, if the aromatic rings were substituted with hydroxyl or carboxyl groups, these could be targeted for derivatization. unitedchem.com

In the context of improving ionization, methylation is a potential derivatization technique for compounds containing carboxylic acid groups, as it has been shown to improve ionization efficiency. nih.gov While this compound itself does not have a carboxylic acid group, this highlights a general principle of derivatization for enhancing mass spectrometric detection. nih.gov Hybrid ionization sources that combine techniques like ESI with dielectric barrier discharge ionization (DBDI) can also enhance the ionization efficiency for a broader range of compounds without chemical derivatization. ethz.ch

Modulation of Chromatographic Retention Properties.nih.gov

In liquid chromatography (LC), particularly reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of a compound is influenced by its polarity. uv.es Derivatization can alter the hydrophobicity of this compound, thereby changing its retention time. neliti.comdiva-portal.org This is particularly useful for separating it from other components in a complex mixture or for moving its peak to a more desirable region of the chromatogram. uv.es

For gas chromatography (GC), derivatization is often necessary to increase the volatility of polar compounds. research-solution.com While this compound may be sufficiently volatile for some GC applications, derivatization can improve peak shape and reduce thermal degradation. unitedchem.com Silylation, for instance, replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, leading to more volatile, less polar, and more thermally stable derivatives. unitedchem.com

The retention of derivatized compounds can be predicted and modeled using Quantitative Structure-Retention Relationships (QSRR), which correlate molecular descriptors with chromatographic behavior. nih.gov

Specific Reagents and Reaction Conditions for Amide Derivatization.unitedchem.com

While the amide bond is generally stable, several reagents can be used for its derivatization, often involving hydrolysis followed by derivatization of the resulting amine and carboxylic acid. However, direct derivatization of the amide is also possible. The primary methods for derivatizing compounds with amide functionalities include silylation, acylation, and alkylation. unitedchem.comresearch-solution.com

Silylation: This is a widely used derivatization technique for compounds containing active hydrogens, including amides. unitedchem.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents. chemcoplus.co.jp The addition of a catalyst such as trimethylchlorosilane (TMCS) can enhance the reactivity of BSTFA, especially for sterically hindered amides. chemcoplus.co.jpgcms.cz

Acylation: This process introduces an acyl group into the molecule. research-solution.com Reagents for acylation include acid anhydrides (e.g., trifluoroacetic anhydride (B1165640) - TFAA) and acyl halides. unitedchem.com These reagents react with active hydrogens to form derivatives that are often more volatile and have better chromatographic properties. research-solution.comgcms.cz

Alkylation: This involves the replacement of an active hydrogen with an alkyl group. unitedchem.com Reagents like pentafluorobenzyl bromide (PFBBr) can be used to introduce a pentafluorobenzyl group, which is particularly useful for enhancing detection by electron capture detection (ECD) in GC. research-solution.com

Derivatization Method Reagent(s) Typical Conditions Effect on Analyte Reference(s)
SilylationBSTFA, TMCSHeating (e.g., 60-80°C)Increased volatility and thermal stability, reduced polarity. unitedchem.comresearch-solution.comchemcoplus.co.jp
AcylationTFAA, PFAA, HFBAHeating (e.g., 50°C), often with a catalyst like triethylamine (B128534).Increased volatility, improved chromatographic separation. unitedchem.comresearch-solution.comgcms.cz
AlkylationPFBBrVaries, can be acidic or basic conditions.Increased volatility, enhanced ECD response. unitedchem.comresearch-solution.com

Synthetic Derivatization of this compound for Functional Group Interconversion

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comyoutube.com this compound can be a starting material for the synthesis of other compounds through the transformation of its amide functionalities.

A key transformation of phthalimides, and by extension phthalamides, is their conversion to primary amines. organic-chemistry.org This is famously achieved through the Gabriel synthesis, where the phthalimide (B116566) is hydrolyzed or hydrazinolyzed to release the primary amine. byjus.com While this compound is a diamide (B1670390) rather than a cyclic imide, similar hydrolytic conditions (acidic or basic) can cleave the amide bonds to yield phthalic acid and benzylamine (B48309).

Furthermore, recent research has shown that phthalimides can be converted into other functional groups. For instance, a ruthenium-catalyzed reaction can transform phthalimides into amides through a ring-opening and CO2 release mechanism. organic-chemistry.org While this specific example pertains to cyclic imides, it highlights the potential for catalytic systems to achieve novel transformations of the phthaloyl core. Electrochemical methods have also been employed to reduce cyclic imides to hydroxylactams and lactams. organic-chemistry.org

The process of FGI allows chemists to strategically modify molecules to build more complex structures. solubilityofthings.com For this compound, FGI could involve reactions such as the reduction of the amide carbonyls or modifications to the benzyl groups.

Mechanistic Understanding of Derivatization Reactions Applied to Phthalamides.unitedchem.com

The derivatization of phthalamides like this compound follows well-established reaction mechanisms.

Silylation: The mechanism of silylation involves the nucleophilic attack of the amide nitrogen or oxygen on the silicon atom of the silylating agent (e.g., BSTFA). unitedchem.com The presence of an active hydrogen on the amide is crucial for this reaction to proceed. The reaction is often catalyzed by a small amount of a stronger silylating agent or an acid acceptor. gcms.cz

Acylation: Acylation of amides typically proceeds via nucleophilic acyl substitution. research-solution.com The amide nitrogen acts as a nucleophile, attacking the carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl halide). A leaving group is subsequently expelled, resulting in the acylated amide. research-solution.com

Hydrolysis (as part of FGI): The cleavage of the amide bonds in this compound under basic conditions, similar to the Gabriel synthesis, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. byjus.com This leads to the formation of a tetrahedral intermediate which then collapses to break the carbon-nitrogen bond, ultimately yielding phthalic acid and benzylamine after workup. byjus.com

The mechanism for the synthesis of the related phthalimide from phthalic anhydride and urea (B33335) involves a nucleophilic attack of the nitrogen on a carbonyl group, followed by ring-closing to form the imide. pierpalab.com This provides insight into the formation of the core phthaloyl structure.

Application of Derivatized this compound in Complex Mixture Analysis

The derivatization of this compound enhances its detectability and separation in the analysis of complex mixtures. researchgate.net For example, in environmental or biological samples, where numerous compounds are present, derivatization can improve the selectivity and sensitivity of the analytical method. nih.govnih.gov

By converting this compound to a derivative with specific properties, it can be more easily distinguished from matrix components. For instance, derivatization with a fluorinated reagent can make it highly responsive to an electron capture detector (ECD) in GC, allowing for trace-level detection even in a complex matrix. research-solution.comgcms.cz Similarly, introducing a charged or easily ionizable group can significantly enhance its signal in LC-MS/MS analysis, enabling its quantification at low concentrations. ddtjournal.comnih.gov

The analysis of complex mixtures often requires derivatization to handle the wide variety of analytes present. researchgate.net For instance, in metabolomics, derivatization is a key step to analyze short-chain fatty acids, which are otherwise difficult to detect by mass spectrometry. nih.gov While this compound is not a metabolite, this application demonstrates the power of derivatization in complex sample analysis.

The choice of derivatization reagent and method depends on the analytical technique being used and the nature of the complex mixture. The goal is to produce a derivative with optimal chromatographic and/or mass spectrometric properties for unambiguous identification and quantification. researchgate.net

Supramolecular Chemistry of N,n Dibenzylphthalamide

Non-Covalent Interactions in N,N'-Dibenzylphthalamide Assemblies

The assembly of this compound into supramolecular structures is directed by a combination of specific and non-specific non-covalent interactions. nih.gov The presence of hydrogen bond donors (N-H) and acceptors (C=O), along with extensive aromatic systems, allows for a synergistic network of forces that stabilize the resulting architectures. nih.govingentaconnect.com

Hydrogen bonds are among the most critical directional forces in the self-assembly of this compound. The amide groups provide the primary sites for these interactions.

N-H···O Interactions: The most prominent hydrogen bond is the N-H···O interaction formed between the amide hydrogen (donor) of one molecule and a carbonyl oxygen (acceptor) of a neighboring molecule. acs.org This type of interaction is a well-established motif in the crystal engineering of amide-containing compounds, leading to the formation of robust one-dimensional chains or two-dimensional sheets. acs.org In related phthalimide (B116566) derivatives, molecules are often linked by N-H···O hydrogen bonds, forming extensive networks that define the crystal packing. nih.gov For instance, in the crystal structure of a zwitterionic phthalimide, adjacent molecules are linked via N-H···O hydrogen bonds to form a hydrogen-bonded ribbon. nih.gov

N-H···N Interactions: While less common than N-H···O bonds in amides, the potential for N-H···N hydrogen bonds exists, particularly if the nitrogen of a neighboring amide or another nitrogen-containing species is available and sterically accessible. However, in the absence of more favorable acceptors like the carbonyl oxygen, these interactions are generally weaker. In some crystal structures of related nitrogen-containing heterocyclic compounds, N-H···N hydrogen bonds have been observed to connect molecules into larger assemblies. researchgate.net

The interplay of these hydrogen bonds can lead to well-defined patterns and motifs, which are fundamental to the predictable assembly of these molecules. mdpi.comrsc.org

Table 1: Typical Hydrogen Bond Geometries

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)
N-H···O2.6 - 3.1150 - 180
N-H···N2.8 - 3.2140 - 180

The planar aromatic rings of the phthaloyl core and the terminal benzyl (B1604629) groups are capable of engaging in π-π stacking interactions. nih.gov These interactions are crucial for stabilizing the packing of aromatic molecules in the solid state. The stacking can occur in a face-to-face or edge-to-face arrangement, with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Å. In the crystal packing of related phthalimide derivatives, slipped parallel π-π interactions involving the benzene (B151609) rings of neighboring moieties have been observed with centroid-centroid distances around 3.67 Å. mdpi.com The benzyl groups add conformational flexibility, which can influence the specific geometry of these stacking interactions.

Beyond the highly directional hydrogen bonds and π-π stacking, weaker, non-directional forces also play a significant role.

Charge-transfer interactions can occur between electron-rich (donor) and electron-poor (acceptor) regions of adjacent molecules. In this compound, the phthaloyl group, with its two electron-withdrawing carbonyl groups, can act as an electron acceptor. The benzyl groups, being less electron-deficient, could potentially act as electron donors. This donor-acceptor relationship can lead to the formation of charge-transfer complexes, which may influence the electronic properties and coloration of the material. thno.orgrug.nl In some organic co-crystals, the formation of charge-transfer complexes is evidenced by the appearance of new absorption bands in their UV-vis spectra. thno.org

Host-Guest Chemistry Involving this compound

The structure of this compound suggests its potential use as a host molecule in supramolecular chemistry. The arrangement of its aromatic panels and hydrogen-bonding sites could create cavities or clefts capable of encapsulating guest molecules. ingentaconnect.comresearchgate.net

Effective host-guest chemistry relies on the principle of molecular recognition, where the host molecule selectively binds to specific guest molecules. This selectivity is governed by a combination of factors:

Size and Shape Complementarity: The size and shape of the cavity formed by the self-assembly of host molecules must be compatible with the dimensions of the guest molecule. The flexible benzyl groups of this compound might allow for an "induced fit," where the host can adapt its conformation to better accommodate a guest.

Interaction Complementarity: The non-covalent interactions between the host and guest are crucial for stable complex formation. A potential host like this compound could bind guests through hydrogen bonding to its amide groups and π-π stacking with its aromatic rings. For example, electron-deficient aromatic guests could stack favorably with the benzyl groups of the host.

Thermodynamic and Kinetic Stability: The formation of a stable host-guest complex is characterized by a favorable free energy change. The dynamic nature of non-covalent interactions allows for reversible binding, which is a key feature of many supramolecular systems.

While specific examples of this compound acting as a host are not detailed in the provided search results, studies on structurally similar molecules, such as dibenzyl isophthalates, have shown their capability to form versatile host-guest systems with various aromatic guest molecules. nih.gov This suggests that this compound is a promising candidate for the design of new host systems for molecular recognition and sensing applications.

Inclusion Complex Formation and Stoichiometry

The formation of inclusion complexes is a key aspect of supramolecular chemistry, where a "host" molecule encapsulates a "guest" molecule. The initial and most crucial step in characterizing these complexes is determining their stoichiometry and formation constants. nih.gov While various stoichiometries are possible, a 1:1 host-to-guest ratio is the most commonly observed. nih.gov

Job's method, or the continuous variation method, is a foundational technique used to determine the stoichiometry of such complexes in solution. scispace.com This method involves preparing a series of solutions where the mole fraction of the host and guest varies while the total molar concentration remains constant. scispace.com By monitoring a physical property that changes upon complexation, such as UV-Vis absorbance, a plot can be generated that reveals the stoichiometric ratio at the point of maximum deviation. scispace.commdpi.com For instance, a peak at a mole fraction of 0.5 indicates a 1:1 stoichiometry. scispace.com

The stability of these inclusion complexes is quantified by the association or formation constant (K f ). nih.gov Various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, are employed to determine these constants. scienceasia.org In 1H NMR studies, changes in the chemical shifts of the host or guest protons upon complexation are monitored. scienceasia.org These shifts, which are dependent on the relative concentrations of the free and complexed species, allow for the calculation of the binding constant. scienceasia.org Isothermal titration calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during the binding event, providing thermodynamic data about the interaction. mdpi.com

Table 1: Methods for Characterizing Inclusion Complexes

TechniquePrincipleInformation Obtained
Job's Method (UV-Vis) Continuous variation of host/guest mole fraction at constant total concentration.Stoichiometry of the complex. scispace.com
NMR Spectroscopy Monitoring changes in chemical shifts of host/guest nuclei upon complexation.Stoichiometry, binding constant (K f ), and structural details of the complex. scienceasia.org
Isothermal Titration Calorimetry (ITC) Measuring the heat change upon binding of a guest to a host molecule.Binding constant (K f ), stoichiometry, and thermodynamic parameters (enthalpy and entropy). mdpi.com
ESI-Mass Spectrometry Detecting the mass-to-charge ratio of the intact host-guest complex.Confirms the formation and stoichiometry of the complex. mdpi.com

Self-Assembled Isoreticular Host Structures based on Phthalamide (B166641) Scaffolds

The concept of isoreticular chemistry, which involves the systematic variation of organic linkers to create a series of materials with the same underlying topology, is well-established in the design of metal-organic frameworks (MOFs). wikipedia.org These frameworks are constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands. wikipedia.orgnih.gov Phthalamide derivatives, with their potential for directed hydrogen bonding and π-π stacking, can serve as versatile scaffolds for creating self-assembled, isoreticular host structures.

The predictability and directional nature of the interactions involving the phthalamide moiety allow for the rational design of porous networks. By modifying the peripheral substituents on the phthalamide core, it is possible to tune the size and shape of the resulting cavities within the self-assembled structure, analogous to the way linker modification controls pore size in MOFs. This approach allows for the creation of host frameworks capable of accommodating guest molecules of specific dimensions and functionalities.

Formation of this compound-based Supramolecular Self-Assemblies

The self-assembly of this compound is driven by a combination of non-covalent interactions, leading to the formation of a variety of ordered nanostructures. nih.gov The interplay between hydrogen bonding involving the amide groups and π-π stacking of the aromatic rings dictates the final architecture of the assembly. The reversible nature of these non-covalent bonds allows for dynamic and responsive systems. nih.gov

One-Dimensional Aggregates (e.g., Fibers, Helices)

The directional nature of hydrogen bonds in this compound often leads to the formation of one-dimensional (1D) aggregates. These can take the form of linear fibers or, with the introduction of chirality, helical structures. The amide groups can form intermolecular hydrogen bonds, creating a polymer-like chain. The benzyl and phthaloyl aromatic rings can then engage in π-π stacking interactions, further stabilizing these 1D assemblies. The formation of such extended structures is a common motif in supramolecular chemistry, where molecules are programmed to assemble in a specific direction.

Two-Dimensional Networks and Nanostructures

Beyond simple linear chains, this compound can form two-dimensional (2D) networks. These sheet-like structures arise from the extension of intermolecular interactions in a second dimension. pku.edu.cn The formation of such 2D nanostructures is of significant interest for applications in surface patterning and the development of functional thin films. mdpi.com The properties of these 2D assemblies, such as their porosity and surface area, can be tuned by modifying the molecular structure of the building blocks. pku.edu.cn The use of scanning probe microscopy techniques, like scanning tunneling microscopy (STM), is crucial for visualizing and characterizing these surface-confined networks. pku.edu.cn

Table 2: Examples of 2D Nanostructures

Nanostructure TypeDescriptionKey Features
Nanoporous Networks Ordered, porous structures formed by self-assembly on a surface. pku.edu.cnHigh surface area, tunable pore size. pku.edu.cn
Nanosheets Ultrathin, 2D layers with thicknesses on the atomic or nanoscale. mdpi.comHigh aspect ratio, unique electronic and mechanical properties. researchgate.net
Langmuir-Blodgett Films Monolayers or multilayers of molecules transferred from a liquid-air interface to a solid substrate.Precise control over film thickness and molecular orientation.

Three-Dimensional Architectures (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The principles of reticular chemistry can be applied to this compound and its derivatives to construct highly ordered, porous three-dimensional (3D) architectures.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org While this compound itself may not be a typical linker, its derivatives functionalized with appropriate coordinating groups (e.g., carboxylates, pyridyls) can be used to build 3D MOFs. rsc.org The resulting frameworks can exhibit high porosity and are of interest for applications in gas storage and separation. rsc.org

Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers, but in this case, the building blocks are linked by strong covalent bonds. rsc.org The synthesis of 3D COFs requires the use of rigid, geometrically defined building blocks to ensure the formation of an extended, ordered network. mdpi.com Phthalamide-based molecules, when appropriately functionalized with reactive groups suitable for forming covalent bonds (e.g., boronic acids, amines), could potentially be used as building blocks for novel 3D COFs.

Chirality Manipulation in this compound Supramolecular Systems

Chirality at the supramolecular level arises from the non-symmetric arrangement of molecules within an assembly. pku.edu.cn Even when starting with achiral building blocks like this compound, chirality can be induced and manipulated in the resulting supramolecular structures. This induced chirality is a fascinating phenomenon with potential applications in asymmetric catalysis and chiroptical materials. cjps.org

One common strategy for inducing chirality is the use of a chiral guest or solvent. The chiral environment can bias the self-assembly process, leading to the preferential formation of one helical handedness over the other. pku.edu.cn This transfer of chirality from a small molecule to a large supramolecular assembly is a key concept in supramolecular chirality. xmu.edu.cn

The "sergeants-and-soldiers" principle is a powerful illustration of chiral amplification, where a small amount of a chiral component (the "sergeants") can dictate the chirality of a much larger assembly of achiral molecules (the "soldiers"). xmu.edu.cn Another related phenomenon is the "majority-rules" effect, where a small enantiomeric excess in the building blocks can be amplified to produce a highly enantioenriched supramolecular structure. xmu.edu.cn The manipulation of supramolecular chirality can also be achieved by external stimuli, such as light or temperature, which can influence the thermodynamics of the self-assembly process. pku.edu.cn

Induction and Control of Supramolecular Chirality

The induction and control of supramolecular chirality in assemblies of this compound have not been documented in the reviewed scientific literature. The principles of supramolecular chirality involve the transfer of chiral information from a chiral source to an achiral molecular assembly, or the spontaneous emergence of chirality in an assembly of achiral molecules, a phenomenon known as spontaneous symmetry breaking. nih.govsioc-journal.cn Common methods for inducing and controlling supramolecular chirality include the use of chiral solvents, chiral additives or dopants, and external stimuli such as circularly polarized light. nih.govCurrent time information in Bangalore, IN.

In many systems, the hierarchical assembly of molecules from the nano- to the microscale can lead to the development of complex chiral structures. nih.gov The process is often governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The specific geometry and interaction motifs of the constituent molecules are crucial in determining the handedness and stability of the resulting supramolecular chiral structures. univ-artois.fr For instance, studies on other N,N'-disubstituted amides have shown that conformational adaptations driven by intermolecular hydrogen bonding can dictate the final supramolecular organization.

However, specific research detailing how these principles apply to this compound, including data on the use of chiral inducers or stimuli to control the helicity of its assemblies, is currently unavailable.

Chiroptical Properties of Assemblies (e.g., Circular Dichroism, Circularly Polarized Luminescence)

There is no available research data on the chiroptical properties, such as circular dichroism (CD) or circularly polarized luminescence (CPL), of supramolecular assemblies of this compound. Chiroptical spectroscopy is a powerful tool for studying chiral structures. mdpi.comrsc.org

Circular dichroism measures the differential absorption of left and right circularly polarized light and provides information about the structure of chiral molecules and their assemblies in the ground state. nih.gov For supramolecular assemblies, CD signals can indicate the transfer of chirality and the formation of ordered helical structures. The sign and intensity of the Cotton effect in a CD spectrum are related to the absolute configuration and the extent of chiral organization within the assembly.

Circularly polarized luminescence, on the other hand, provides information about the chiral environment in the excited state by measuring the differential emission of left and right circularly polarized light. rsc.org CPL is a valuable technique for probing the structure of luminescent chiral materials and has applications in areas like 3D displays and chiral sensors. rsc.orgnih.gov

While the chiroptical properties of various supramolecular systems, including those based on porphyrins, conjugated polymers, and other functional dyes, have been extensively studied, no such investigations have been reported for this compound. nih.govmdpi.com Consequently, there are no data tables or detailed research findings to present for this specific compound.

Computational Approaches in the Study of N,n Dibenzylphthalamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of molecular science due to their balance of accuracy and computational cost. wikipedia.orgmdpi.com DFT is used to investigate the electronic structure of many-body systems, making it an ideal tool for studying molecules like N,N'-Dibenzylphthalamide. nanobioletters.com

A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. researchgate.netfaccts.de This computational procedure systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. storion.ru For this compound, this would yield the lowest-energy conformer, providing precise data on its spatial structure. While specific DFT-optimized coordinates for this compound are not prevalent in published literature, various computed properties are available from databases, as shown in the table below. nih.gov

Table 1: Computed Properties of this compound. nih.gov
PropertyValueSource
Molecular FormulaC22H20N2O2Computed by PubChem
Molecular Weight344.4 g/molComputed by PubChem
XLogP33.5Computed by XLogP3 3.0
Hydrogen Bond Donor Count2Computed by Cactvs
Hydrogen Bond Acceptor Count2Computed by Cactvs
Rotatable Bond Count5Computed by Cactvs
Exact Mass344.152477885 DaComputed by PubChem
Topological Polar Surface Area58.2 ŲComputed by Cactvs

Beyond geometry, DFT is essential for analyzing a molecule's electronic structure. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. nanobioletters.com A smaller gap generally suggests that a molecule is more reactive. DFT calculations would precisely determine these values for this compound, offering insights into its potential chemical behavior.

Quantum chemistry is a powerful tool for predicting the spectroscopic signatures of molecules. nih.gov Methods like DFT and its time-dependent extension, TD-DFT, can calculate vibrational frequencies (for IR and Raman spectra) and electronic transitions (for UV-Visible spectra). researchgate.netjoaquinbarroso.com These theoretical spectra serve as a crucial benchmark for validating experimental data. researchgate.netaps.org

For this compound, DFT calculations could generate a theoretical vibrational spectrum. Each calculated vibrational mode could be assigned to specific molecular motions, such as the C=O and N-H stretching of the amide groups or the vibrations of the phenyl rings. This theoretical data can then be compared with experimental IR or Raman spectra to confirm the molecular structure and the accuracy of the computational model. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a cinematic view of molecular behavior by calculating the physical movements of atoms and molecules over time. researchgate.net This technique is particularly useful for exploring the conformational flexibility and intermolecular interactions of non-rigid molecules like this compound. scispace.comnih.gov

This compound possesses several rotatable bonds, particularly around the amide linkages and the benzyl (B1604629) groups, allowing it to adopt numerous conformations. MD simulations can explore this vast conformational space by simulating the molecule's dynamic movements in a solvent, typically water or an organic solvent, at a given temperature. mdpi.comwhiterose.ac.uk

By tracking the trajectory of the atoms over time, one can analyze the molecule's flexibility. Metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's structure, while the Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are the most mobile. mdpi.com For this compound, MD simulations would reveal the preferred orientations of the benzyl groups relative to the central phthalamide (B166641) core and the dynamics of their rotation.

MD simulations are not limited to single molecules; they can also model systems containing many molecules to study their collective behavior. researchgate.net This is critical for understanding how molecules of this compound might interact with each other. The amide groups (N-H donors and C=O acceptors) are capable of forming strong hydrogen bonds, which are key drivers of molecular recognition and self-assembly. Furthermore, the multiple phenyl rings can engage in π-π stacking interactions.

An MD simulation of multiple this compound molecules could predict whether they tend to aggregate in solution and reveal the specific, stable intermolecular arrangements that drive these self-assembly processes. Such simulations could provide a bottom-up understanding of how these molecules might organize to form larger ordered structures, such as those found in a crystal lattice.

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govresearchgate.netchemrxiv.org This technique is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and predict their binding affinity and mode. nanobioletters.comnih.gov

If this compound were being investigated for potential biological activity, molecular docking would be a primary computational tool. nih.gov The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding free energy, providing a rank for its potential efficacy as an inhibitor or activator. researchgate.net The results would reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov This information is crucial for understanding the basis of its potential biological function and for guiding the design of more potent analogues.

Table 2: Overview of Computational Methods and Their Application to this compound.
Computational MethodObjectiveKey Insights for this compound
Density Functional Theory (DFT)Geometry Optimization & Electronic StructureProvides the most stable 3D structure, bond lengths/angles, and electronic properties like the HOMO-LUMO gap to assess reactivity. nanobioletters.comresearchgate.net
Time-Dependent DFT (TD-DFT)Spectroscopic PredictionCalculates theoretical UV-Vis, IR, and Raman spectra for comparison with experimental data to validate the structure. researchgate.netjoaquinbarroso.com
Molecular Dynamics (MD)Conformational Analysis & FlexibilityExplores the range of shapes the molecule can adopt by simulating atomic motions over time, revealing the flexibility of the benzyl groups. mdpi.comwhiterose.ac.uk
Molecular Dynamics (MD)Intermolecular InteractionsModels how multiple molecules interact via hydrogen bonding and π-π stacking to understand aggregation and self-assembly. researchgate.net
Molecular DockingLigand-Protein BindingPredicts how the molecule would bind to a biological target, its binding energy, and the specific interactions involved. nih.govresearchgate.net

Ligand-Receptor Binding Predictions and Affinity Calculations

Predicting how a ligand, such as a phthalimide (B116566) derivative, binds to a biological receptor is a cornerstone of computational drug discovery. nih.govpolito.it These methods estimate the strength of the interaction, known as binding affinity, which is crucial for assessing a compound's potential as a drug. diva-portal.org Techniques like molecular docking are frequently employed to predict the preferred orientation of a ligand when bound to a receptor's active site. polito.it

Computational studies on N-substituted phthalimide derivatives targeting the TGF-β protein (PDB: 1RW8), a key factor in cancer pathways, illustrate this process. mdpi.com Using Density Functional Theory (DFT) and molecular docking simulations, researchers can evaluate the binding energies of various compounds. mdpi.com For instance, a study of fourteen phthalimide derivatives identified several promising candidates with strong binding affinities to the ALK5 binding site of the TGF-β receptor. mdpi.com The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-receptor complex; a more negative value suggests a stronger and more stable interaction. mdpi.commdpi.com

The process involves several key steps:

Homology Modeling : If the 3D structure of the target protein is unknown, it can be constructed using homology modeling based on the known structures of similar proteins. mdpi.com

Molecular Docking : Software like AutoDock is used to place the ligand into the receptor's binding site in various conformations. mdpi.com A scoring function then estimates the binding affinity for each pose. diva-portal.org

Free Energy Calculations : More rigorous methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Linear Interaction Energy (LIE), can be applied to refine the binding affinity predictions. nih.govdiva-portal.org Alchemical free energy calculations represent a highly accurate but computationally intensive approach to determine binding affinities. mdpi.comresearchgate.net

Research on various phthalimide derivatives has yielded significant binding affinity data. While specific data for this compound is not detailed in these studies, the results for analogous compounds highlight the potential for this class of molecules. For example, the phthalimide derivative P7 (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl) acetate) showed a particularly strong binding energy of -12.28 kcal/mol, surpassing that of the control drug, Capecitabine. mdpi.com

Table 1: Predicted Binding Affinities of Selected Phthalimide Derivatives against ALK5 Binding Site of TGF-β. mdpi.com
CompoundBinding Affinity (kcal/mol)Notes
P7-12.28Identified as the most promising candidate in the study.
P4-11.42Showed significant binding affinity.
P10-8.99Demonstrated notable binding energy.
P11-7.50Exhibited favorable binding energy.
P2-7.22Showed favorable binding energy.
Capecitabine (Control)-6.95Commercially available chemotherapeutic drug used for comparison.

Binding Site Characterization and Hotspot Identification

Beyond predicting affinity, computational methods are crucial for characterizing the physical and chemical features of the binding site where a ligand interacts with a receptor. biorxiv.org This involves identifying the specific amino acid residues that form the binding pocket and determining which of these contribute most significantly to the binding energy—so-called "hotspots." nih.govmdpi.com

Techniques used for binding site characterization include:

Surface Plasmon Resonance (SPR) : While an experimental technique, SPR data can be used in conjunction with computational models to characterize the binding kinetics and suggest the presence of multiple binding sites. diva-portal.org

NMR Spectroscopy : In combination with computational models, NMR can identify which residues of a protein are involved in the interaction with a ligand by monitoring changes in the chemical environment upon binding. nih.govmdpi.com

Molecular Dynamics (MD) Simulations : These simulations model the movement of atoms in the protein-ligand complex over time, revealing the flexibility of the binding site and the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net

PocketVec Descriptors : This novel approach generates numerical descriptors for binding sites through inverse virtual screening, allowing for quantitative comparison and similarity analysis between different pockets. biorxiv.org

For instance, in studies of the translocator protein (TSPO), computational and experimental methods revealed that aromatic residues in the cytosolic loops are important for ligand access to the binding site. mdpi.com Similarly, research on other complex systems has shown that multiple binding sites can exist on a single protein, each with different affinities for a given ligand. nih.govdiva-portal.org For a molecule like this compound, identifying these hotspots on a target receptor is essential for understanding its mechanism of action and for rationally designing derivatives with improved specificity and affinity. biorxiv.org

Transition State Theory and Reaction Pathway Elucidation for Phthalamide Derivatives

Transition State Theory (TST) is a fundamental concept in computational chemistry used to explain the rates of chemical reactions. wikipedia.orglibretexts.org It posits that reactants pass through a high-energy intermediate state, the "transition state," on their way to becoming products. wikipedia.org By calculating the energetic properties of this transition state, chemists can predict reaction rates and elucidate complex reaction mechanisms. libretexts.org

For phthalamide derivatives, TST has been applied to understand important chemical transformations. A key example is the hydrogen abstraction from hydrocarbons by phthalimide-N-oxyl (PINO) radicals, a critical step in certain oxidation processes. rsc.org Computational analysis of this reaction for toluene (B28343) revealed several key insights:

Non-Arrhenius Behavior : The reaction shows significant deviation from the simple Arrhenius law, meaning its rate does not have a straightforward exponential dependence on temperature. This is due to a pronounced curvature in the Arrhenius plot. rsc.org

Quantum Tunneling : Tunneling was found to be a major factor, increasing the reaction rate constant by a factor of 20 at room temperature. This quantum mechanical effect allows hydrogen atoms to pass through the activation barrier rather than going over it, which is particularly important for reactions with relatively low energy barriers. wikipedia.orgrsc.org

Kinetic Isotope Effect : The theory successfully predicted a large decrease in the reaction rate when hydrogen is replaced by its heavier isotope, deuterium, which is consistent with experimental observations. rsc.org

These theoretical studies, which are complementary to experimental data, allow for the reliable prediction of reaction rates at different temperatures and provide a deep understanding of the reaction pathway. rsc.org This knowledge is invaluable for optimizing reaction conditions and designing more efficient catalytic systems involving phthalamide derivatives.

Predictive Modeling for Supramolecular Assembly and Material Properties

Predictive modeling extends the application of computational methods from single molecules to the collective behavior of many molecules, such as in supramolecular assemblies and bulk materials. nih.govresearchgate.net These models aim to predict how molecules like this compound will organize themselves and what the resulting material properties will be. researchgate.net

Supramolecular Assembly: Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Computational modeling of these assemblies can predict their structure and stability. nih.gov Mathematical models, often employing algorithms like the Newton-Raphson method, can calculate the concentrations of different species at equilibrium in a complex chemical network. nih.gov This allows for a quantitative understanding of the binding interactions that drive the self-assembly process. nih.gov For this compound, such models could predict its potential to form gels, liquid crystals, or other ordered structures through hydrogen bonding and π-π stacking interactions.

Material Properties: Machine learning (ML) has emerged as a powerful tool to accelerate the discovery of new materials by predicting their properties. researchgate.net Instead of relying solely on traditional experiments or computationally expensive simulations, ML models learn from existing data to establish structure-property relationships. cam.ac.uk

A typical ML workflow for material property prediction involves:

Data Collection : Gathering experimental or computational data on a set of materials.

Feature Engineering : Defining a set of "descriptors" that numerically represent the key features of the molecules or materials. cam.ac.uk

Model Training : Using an ML algorithm (e.g., neural networks) to learn the relationship between the descriptors and the target property. researchgate.netcam.ac.uk

Prediction : Applying the trained model to predict the properties of new, untested materials. researchgate.net

For compounds like this compound, this approach could be used to predict a wide range of properties, such as solubility, thermal stability, or electronic characteristics, guiding the design of new functional materials without the need for extensive experimental synthesis and testing. researchgate.netcam.ac.uk

Advanced Applications of N,n Dibenzylphthalamide in Materials Science

Supramolecular Polymers and Responsive Materials based on N,N'-Dibenzylphthalamide

Supramolecular polymers are long-chain structures formed through reversible, non-covalent interactions, such as hydrogen bonding and π-π stacking. lookchem.com These materials are of great interest due to their dynamic nature, which allows for properties like self-healing and responsiveness to external stimuli.

Design and Synthesis of this compound-based Supramolecular Polymers

The design of supramolecular polymers based on this compound would leverage the hydrogen-bonding capabilities of the amide (-CONH-) groups and the potential for π-π stacking interactions from the aromatic phthalimide (B116566) and benzyl (B1604629) rings. The synthesis would likely involve the self-assembly of this compound monomers in a suitable solvent.

The amide groups can form strong, directional hydrogen bonds, a key driving force in the formation of well-ordered supramolecular chains. mdpi.comnih.gov The planar phthalimide core and the phenyl rings of the benzyl groups can participate in π-π stacking, further stabilizing the polymeric structure. The combination of these non-covalent interactions could lead to the formation of robust, one-dimensional supramolecular polymers. The synthesis process would be a spontaneous self-assembly driven by these intermolecular forces when the concentration of the monomer exceeds a critical value in a non-polar solvent. nih.gov

Table 1: Potential Non-Covalent Interactions in this compound-based Supramolecular Assemblies

Interaction TypeParticipating Functional GroupsEstimated Contribution to Stability
Hydrogen BondingAmide (N-H---O=C)High
π-π StackingPhthalimide ring, Benzyl ringsModerate to High
Van der Waals ForcesEntire moleculeModerate

This table represents a theoretical analysis of the potential interactions based on the chemical structure of this compound and principles of supramolecular chemistry.

Reversible and Degradable Characteristics of this compound-based Materials

A key feature of supramolecular polymers is their reversibility. Materials formed from this compound through non-covalent bonds would be inherently reversible. Changes in temperature, solvent polarity, or pH could disrupt the hydrogen bonds and π-π stacking, leading to the disassembly of the polymer into its monomeric units. This reversibility allows for the material to be reprocessed and recycled.

Furthermore, the amide bonds within the this compound molecule itself could be susceptible to cleavage under certain conditions, such as strong acidic or basic environments, leading to the degradation of the material into its constituent parts: phthalic acid and benzylamine (B48309). This biodegradability is a desirable characteristic for developing environmentally friendly materials. scbt.com

Self-Healing Properties

The dynamic and reversible nature of the non-covalent bonds in supramolecular polymers can impart self-healing capabilities. doaj.orgtue.nl If a material based on this compound were to be scratched or cracked, the mobility of the polymer chains and the ability of the non-covalent bonds to reform across the damaged interface could lead to the autonomous repair of the material. The hydrogen bonds between the amide groups would be the primary drivers for this self-healing process. Upon rupture, the chain ends at the fracture surface would still possess the hydrogen bonding donor and acceptor sites, which could recognize and re-associate with each other to mend the damage.

Stimuli-Responsive Behavior (e.g., thermal, pH, light, redox)

Materials built from this compound could be designed to be responsive to a variety of external stimuli.

Thermal-Responsive: As temperature increases, the kinetic energy of the polymer chains would increase, leading to the disruption of the relatively weak non-covalent bonds. This would cause a change in the material's properties, such as a decrease in viscosity or a transition from a gel to a solution (sol) state. This behavior is characteristic of many supramolecular polymers.

pH-Responsive: Although this compound itself is not strongly acidic or basic, the introduction of pH-sensitive co-monomers or the hydrolysis of the amide or imide groups under extreme pH conditions could lead to pH-responsive behavior. For instance, the degradation of the material in acidic or basic environments is a form of pH responsiveness.

Light-Responsive: To impart light-responsiveness, the this compound monomer could be co-assembled with a photo-responsive molecule, such as one containing an azobenzene (B91143) unit. Irradiation with light of a specific wavelength could induce a conformational change in the photo-responsive molecule, which would, in turn, disrupt the supramolecular polymer structure.

Redox-Responsive: Similarly, redox-responsiveness could be achieved by incorporating redox-active units into the supramolecular system. For example, co-assembly with a molecule containing a ferrocene (B1249389) unit, which can be reversibly oxidized and reduced, could allow for the controlled assembly and disassembly of the material in response to redox stimuli.

Applications in Sensing and Sensor Development

The phthalimide moiety is a well-known fluorophore, and its derivatives are often fluorescent. nih.govresearchgate.net This intrinsic property of the this compound structure makes it a candidate for the development of fluorescence-based sensors.

Design of this compound-based Fluorescence Sensors

A fluorescence sensor operates by changing its fluorescence properties (e.g., intensity, wavelength) in the presence of a specific analyte. A sensor based on this compound could be designed to detect various analytes through different mechanisms.

One possible mechanism is Photoinduced Electron Transfer (PET). In a PET sensor, the fluorophore (the phthalimide unit) is connected to a receptor that can bind to the target analyte. In the absence of the analyte, an electron transfer occurs from the receptor to the fluorophore upon excitation, quenching the fluorescence. When the analyte binds to the receptor, this electron transfer is inhibited, and the fluorescence is "turned on."

For instance, the benzylamide nitrogen atoms in this compound could potentially act as binding sites for metal ions. The binding of a metal ion could alter the electronic properties of the molecule, leading to a change in its fluorescence emission.

Table 2: Potential Fluorescence Sensing Parameters for this compound Derivatives

AnalytePotential Sensing MechanismExpected Fluorescence Response
Metal Ions (e.g., Cu2+, Fe3+)Chelation Enhanced QuenchingDecrease in fluorescence intensity
Protons (pH)Protonation of amide/imide groupsShift in emission wavelength
AnionsHydrogen bonding with amide N-HChange in fluorescence intensity/wavelength

This table presents hypothetical sensing applications based on the known fluorescence behavior of phthalimide derivatives and the potential binding sites within the this compound structure.

Chemo- and Biosensors Utilizing Phthalamide (B166641) Recognition Moieties

The phthalamide group is a highly effective recognition moiety for the design of advanced chemo- and biosensors. Its ability to engage in specific interactions, such as hydrogen bonding and chemical reactions, allows for the selective detection of various analytes. A prominent application is in the development of fluorogenic sensors, where the interaction with a target molecule triggers a measurable change in fluorescence.

A notable example involves the integration of phthalimide into the structure of metal-organic frameworks (MOFs) for the detection of hazardous chemicals. Researchers have successfully synthesized a zirconium-based MOF, UiO-66, functionalized with a phthalimide-containing linker. mdpi.comresearchgate.net This material functions as a highly selective and sensitive "turn-on" fluorescent sensor for hydrazine (B178648), a toxic and carcinogenic substance. researchgate.net

The detection mechanism is based on a chemical transformation: the phthalimide group reacts with hydrazine, which cleaves the imide ring to produce a highly fluorescent amine derivative. researchgate.net This reaction leads to a significant enhancement of the material's fluorescence, providing a clear signal for the presence of hydrazine. The sensor demonstrates a remarkable detection limit of 0.87 µM and has been successfully used for cellular imaging of hydrazine in breast cancer cells, showcasing its potential for biological applications. researchgate.net

Table 1: Performance of a Phthalamide-Functionalized MOF Sensor for Hydrazine Detection

Parameter Value Reference
Sensor Material Phthalimide-functionalized UiO-66 MOF researchgate.net
Target Analyte Hydrazine researchgate.net
Sensing Mechanism Turn-on Fluorescence researchgate.net
Detection Limit 0.87 µM researchgate.net

| Application | Detection in solution and live cells | researchgate.net |

Role in Adsorption and Separation Technologies

The structural features of this compound, particularly its hydrogen-bonding amide groups and aromatic rings, make it and related phthalamide derivatives excellent candidates for applications in adsorption and separation technologies. These materials can form porous networks or act as selective sites for capturing specific molecules.

Host-guest chemistry, which involves the binding of a "guest" molecule within a "host" structure, is fundamental to this application. wikipedia.orglibretexts.org Phthalamide-based materials can act as hosts due to their ability to form well-defined cavities and engage in non-covalent interactions.

A specific application is the capture of greenhouse gases. Cellulose (B213188) nanofibers, when chemically modified with phthalimide, have shown a significantly enhanced ability to adsorb carbon dioxide (CO₂). ijwp.ir In one study, filters were fabricated using phthalimide-modified cellulose nanofibers at varying concentrations. The results indicated that increasing the concentration of the modified nanofibers led to higher CO₂ adsorption, with a 2% concentration filter showing the highest uptake. ijwp.ir The porous structure of the nanofiber network, combined with the specific chemical affinity of the phthalimide groups for CO₂, facilitates this capture process. This demonstrates the potential of phthalamide-based materials in environmental remediation and air purification. ijwp.ir

The ability to selectively recognize and bind to certain molecules allows phthalamide-based systems to be used in advanced separation processes. This is particularly valuable for separating chiral molecules and removing pollutants.

The enantioseparation of chiral drugs is a critical process in the pharmaceutical industry, as different enantiomers can have vastly different physiological effects. Phthalimide derivatives, including important drugs like thalidomide (B1683933) and pomalidomide, have been the subject of intensive separation studies. mdpi.comnih.govresearchgate.net Research has shown that polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating the enantiomers of these phthalimide-containing compounds via high-performance liquid chromatography (HPLC). mdpi.comnih.gov For instance, a Chiralcel OJ-H column using methanol (B129727) as the mobile phase successfully achieved baseline separation for all four tested phthalimide derivatives (thalidomide, pomalidomide, lenalidomide, and apremilast). mdpi.com In other systems, such as a Chiralpak AD column, extremely high resolution values (Rs > 10) were observed for certain enantiomeric pairs, highlighting the strong and specific interactions between the chiral selector and the phthalimide structure. mdpi.com

Table 2: Chiral Separation of Phthalimide Derivatives on Polysaccharide-Type CSPs

Compound Chiral Stationary Phase Mobile Phase Resolution (Rₛ) Reference
Thalidomide Chiralpak AD Methanol > 10 mdpi.com
Pomalidomide Chiralpak AD Methanol High mdpi.com
Lenalidomide Chiralpak AD Methanol High mdpi.com
All 4 Drugs* Chiralcel OJ-H Methanol Baseline mdpi.com

*Includes Thalidomide, Pomalidomide, Lenalidomide, and Apremilast.

Furthermore, metal-organic frameworks have been employed in the catalytic degradation of phthalic acid esters, which are common environmental pollutants. nih.gov While the MOF itself may not be phthalimide-based, this application addresses the removal of structurally related pollutants, a key challenge in environmental science.

Catalytic Applications of this compound-based Systems

The phthalamide scaffold can be incorporated into catalytic systems, either as a ligand that modulates the activity of a metal center or as a core component of an organocatalyst.

A significant breakthrough is the use of a phthalimide ligand to construct highly efficient single-site platinum catalysts for acetylene (B1199291) hydrochlorination, a crucial reaction for producing vinyl chloride monomer (VCM). figshare.comacs.orgacs.org In this system, the phthalimide ligand coordinates with the platinum species, preventing their aggregation and creating highly dispersed, active Pt(II) single sites on a supported activated carbon (SAC) substrate. acs.org This coordination modulates the electronic properties of the platinum center, which weakens the adsorption of the acetylene reactant and enhances the adsorption of HCl. This tailored reactivity lowers the reaction energy barrier and improves the catalyst's resistance to coking, leading to sustained high performance. The resulting catalyst achieved an acetylene conversion and VCM selectivity comparable to standard gold-based catalysts. acs.org

Another powerful catalytic system is based on the Phthalimide-N-oxyl (PINO) radical . tandfonline.com This radical is generated from N-hydroxyphthalimide (NHPI) and serves as a potent catalytic agent for a wide array of aerobic oxidation reactions. It can catalyze the oxidation of alcohols, alkanes, and ethylbenzene (B125841) under mild conditions, making it a versatile tool for green chemistry. tandfonline.com

Table 3: Performance of a Phthalimide-Ligated Platinum Catalyst in Acetylene Hydrochlorination

Parameter Value Reference
Catalyst Pt–Phthalimide Ligand/SAC acs.org
Reaction Acetylene Hydrochlorination acs.org
Key Feature Single-site Pt(II) centers acs.org

| Performance | Comparable to standard Au/AC catalysts | acs.org |

Optoelectronic and Light-Harvesting Systems Incorporating this compound

The electron-accepting nature of the phthalimide core, combined with the ability to tune its properties through N-substitution, makes it a valuable building block for organic electronic materials. Phthalamide derivatives are being explored as emitters in organic light-emitting diodes (OLEDs) and as components in organic solar cells (OSCs).

In the field of OLEDs, N-substituted phthalimides have been developed as fluorescent emitters. mdpi.comresearchgate.net By optimizing the device architecture, a green-emitting OLED based on a phthalimide derivative achieved a maximum brightness of 28,450 cd/m² and an external quantum efficiency (EQE) of 3.11%. mdpi.com This represented a 20-fold improvement in efficiency compared to previous reports for the same material, underscoring the importance of device engineering. mdpi.com Other research has developed carbazole-phthalimide molecules that emit sky-blue light in OLEDs. acs.org The rigid phthalimide unit serves as an excellent electron-accepting core, and its combination with electron-donating units creates materials with high quantum yields suitable for display and lighting technologies. acs.org

Table 4: Electroluminescence Performance of a Phthalimide-Based OLED

Device Parameter Performance Value Reference
Emitter Type Phthalimide-based fluorescent material (Fluo-2) mdpi.com
Emission Color Green mdpi.com
Max. Brightness 28,450 cd/m² mdpi.com
Max. External Quantum Efficiency (EQE) 3.11% mdpi.com

| Max. Current Efficiency | 10.00 cd/A | mdpi.com |

In photovoltaics, polymers incorporating a phthalimide-accepting unit have shown great promise. Wide-band-gap donor-pi-acceptor (D-π-A) copolymers using phthalimide have been synthesized for use in nonfullerene organic solar cells. acs.org More advanced strategies have utilized phthalimide-based polymers as a third or fourth component in multicomponent solar cells. This approach helps to optimize the energy levels and morphology of the active layer, leading to highly efficient devices. By incorporating a phthalimide polymer donor as a guest in a ternary or quaternary blend, power conversion efficiencies of over 17% have been achieved. bohrium.com

Biomedical Applications (as components of advanced materials)

The phthalamide scaffold is a well-established pharmacophore, with derivatives like thalidomide being used clinically. ucl.ac.ukbiomedgrid.com This inherent bioactivity, combined with their chemical stability and lipophilicity, makes them attractive components for advanced biomedical materials, particularly in drug delivery and tissue engineering. researchgate.netjapsonline.com

In drug delivery, the ability of phthalimides to cross biological membranes is a significant advantage. japsonline.com Researchers have developed phthalimide-based niosomes—nanoscale vesicles—as carriers to enhance the therapeutic efficacy of drugs like curcumin. researchgate.net These nanocarriers can improve the bioavailability and provide controlled release of therapeutic agents. The neutral and lipophilic nature of the phthalimide moiety facilitates the encapsulation of hydrophobic drugs and their transport into cells.

In the realm of tissue engineering, which aims to regenerate or replace damaged tissues using scaffolds and cells, the synthesis of advanced biomaterials is crucial. nih.govmrforum.comnih.gov While this compound itself may not be a primary structural component of a scaffold, the phthalimide group serves as an essential tool in the synthesis of specialized polymers. For instance, it is widely used as a protecting group for amine functionalities during the synthesis of artificial poly(amino acid)s. researchgate.net These pseudo-proteins are designed to mimic the natural extracellular matrix and serve as scaffolds for cell growth. The Gabriel synthesis, which uses a phthalimide anion, provides a robust method for preparing primary amines from alkyl halides, a foundational step in building up complex polymer backbones for biomedical applications. wikipedia.org After the polymer is assembled, the phthalimide group can be removed, typically with hydrazine, to reveal the free amine groups necessary for the final material's function and biocompatibility. researchgate.net

Drug Delivery Systems Leveraging Host-Guest Interactions

Extensive research has been conducted to explore the potential of various organic compounds in the development of advanced drug delivery systems. A key area of this research focuses on host-guest chemistry, where a host molecule encapsulates a guest molecule, typically a drug, to control its release. This approach can enhance drug stability, solubility, and bioavailability, while also enabling targeted delivery and reducing side effects.

However, a comprehensive search of scientific literature and research databases reveals a notable absence of studies on the application of this compound as a host molecule in drug delivery systems based on host-guest interactions. While the principles of host-guest chemistry are well-established with other compounds such as cyclodextrins, calixarenes, and cucurbiturils, there is no available data or research findings to suggest that this compound has been investigated for or utilized in this capacity.

Therefore, no detailed research findings, data tables, or specific examples of its use in drug encapsulation and controlled release can be provided. The scientific community has not published any work exploring the supramolecular chemistry of this compound in the context of forming inclusion complexes with therapeutic agents for drug delivery purposes.

Future Research Directions and Emerging Paradigms for N,n Dibenzylphthalamide

Integration with Nanotechnology and Nanoscience for Advanced Architectures

The inherent self-assembly capabilities of N,N'-Dibenzylphthalamide, driven by hydrogen bonding and π-π stacking interactions between its benzyl (B1604629) and phthaloyl moieties, position it as a promising building block for the bottom-up fabrication of novel nanomaterials. Future research is anticipated to harness these non-covalent interactions to construct well-defined and functional nanoarchitectures.

The exploration of this compound's self-assembly in various solvent systems could lead to the formation of diverse nanostructures such as nanofibers, nanotubes, and vesicles. These supramolecular structures could find applications in areas like drug delivery, where the hydrophobic core of the assemblies could encapsulate therapeutic agents. The functionalization of the benzyl or phthaloyl rings of this compound could further allow for targeted delivery and controlled release.

Moreover, the integration of this compound with other nanomaterials, such as graphene or metallic nanoparticles, could lead to the development of hybrid materials with enhanced properties. For instance, the incorporation of this compound-based self-assembled fibers into polymer matrices could improve the mechanical strength and thermal stability of the resulting composites.

Development of Advanced Characterization Techniques for Complex this compound Systems

A deep understanding of the structure-property relationships in complex systems derived from this compound necessitates the development and application of advanced characterization techniques. While traditional methods provide valuable information, a more nuanced picture of the dynamic and hierarchical nature of self-assembled structures requires more sophisticated approaches.

High-resolution microscopy techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), will be instrumental in visualizing the morphology of this compound-based nanostructures. Furthermore, advanced techniques like cryogenic-TEM (cryo-TEM) could provide insights into the self-assembly process in situ, capturing transient intermediates and revealing the mechanism of structure formation.

Spectroscopic techniques will also play a crucial role. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy can elucidate the specific intermolecular interactions that drive self-assembly. Advanced fluorescence microscopy techniques, including super-resolution microscopy, could be employed to study the spatial organization and dynamics of fluorescently labeled this compound derivatives within complex environments. nih.govmdpi.com

Characterization TechniqueInformation Gained on this compound Systems
Atomic Force Microscopy (AFM)Surface topography and morphology of self-assembled nanostructures.
Transmission Electron Microscopy (TEM)Internal structure and morphology of nanostructures.
Cryogenic-TEM (cryo-TEM)In-situ visualization of the self-assembly process.
2D-NMR SpectroscopyElucidation of intermolecular interactions and molecular conformation.
Super-Resolution MicroscopySpatial organization and dynamics of fluorescently labeled molecules. nih.govmdpi.com

Synergistic Approaches Combining Synthesis, Computation, and Application Development

The efficient development of functional materials based on this compound will increasingly rely on a synergistic approach that integrates molecular synthesis, computational modeling, and application-focused testing. This iterative feedback loop will accelerate the discovery and optimization of new materials.

Computational modeling , particularly molecular dynamics (MD) simulations and density functional theory (DFT) calculations, can provide invaluable insights into the self-assembly behavior of this compound and its derivatives. nih.govscispace.comresearchgate.netnih.govresearchgate.net These computational tools can be used to predict the stability of different supramolecular structures, understand the role of solvent effects, and guide the design of new molecules with tailored self-assembly properties. For example, simulations can explore how modifications to the benzyl groups affect the packing and morphology of the resulting nanostructures. rsc.orgmdpi.comnih.gov

This computational pre-screening can significantly reduce the experimental effort required. Promising candidates identified through simulations can then be synthesized and their properties experimentally validated. The experimental findings, in turn, provide crucial data to refine and improve the computational models, creating a virtuous cycle of discovery. This integrated approach will be essential for the rational design of this compound-based materials for specific applications , such as in sensing, catalysis, or organic electronics.

Sustainable Chemistry Considerations in this compound Research and Application

In line with the global push towards sustainability, future research on this compound must incorporate the principles of green chemistry. This includes the development of environmentally benign synthetic routes and a thorough consideration of the entire life cycle of the resulting materials.

The traditional synthesis of phthalamides often involves harsh reaction conditions and the use of hazardous solvents. byjus.com Future efforts should focus on developing greener synthetic methodologies . This could involve the use of biocatalysts or heterogeneous catalysts that can be easily recovered and reused. jetir.org The exploration of alternative, renewable starting materials and the use of safer, bio-based solvents will also be critical. rsc.orgnih.govmdpi.comresearchgate.netmdpi.com

Furthermore, a comprehensive life cycle assessment (LCA) should be conducted for any promising this compound-based material. researchgate.netethz.chmdpi.com This cradle-to-grave analysis will evaluate the environmental impact of the material, from the sourcing of raw materials and the manufacturing process to its use and end-of-life disposal or recycling. The insights gained from LCA will be crucial for guiding the development of truly sustainable technologies based on this compound.

Green Chemistry PrincipleApplication in this compound Research
Use of CatalysisDevelopment of reusable biocatalysts or heterogeneous catalysts for synthesis. jetir.org
Use of Renewable FeedstocksExploration of bio-based starting materials for the synthesis of the phthalic acid and benzylamine (B48309) moieties.
Use of Safer SolventsReplacement of hazardous organic solvents with greener alternatives like water or bio-derived solvents. rsc.org
Design for Energy EfficiencyOptimization of reaction conditions to minimize energy consumption.
Life Cycle AssessmentEvaluation of the environmental impact from raw material to disposal. researchgate.netethz.chmdpi.com

Q & A

Q. What are the standard synthetic methodologies for preparing N,N'-Dibenzylphthalamide and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. For example:
  • React phthalic anhydride derivatives with benzylamine in polar aprotic solvents (e.g., DMSO or CH₃CN) .
  • Purify intermediates via HPLC or column chromatography to isolate products (e.g., pink or red solids) .
  • Quaternize amines using iodomethane to enhance solubility for biological studies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • UV-Vis and Fluorescence Spectroscopy : Quantify absorption/emission maxima and quantum yields (average values across four excitation wavelengths recommended for accuracy) .
  • Circular Dichroism (CD) : Probe chiral interactions with biomolecules like DNA/RNA .
  • NMR and Mass Spectrometry : Validate molecular structure and purity (>98% by GC or HPLC) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .
  • Store in sealed containers in cool, dry, ventilated areas .
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying conditions?

  • Methodological Answer :
  • Screen solvents (e.g., DMF alternatives ) and catalysts to enhance reactivity.
  • Adjust stoichiometry of benzylamine/phthalic anhydride derivatives systematically.
  • Monitor reaction progress via TLC or in-situ spectroscopy .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., UV-Vis vs. CD) for this compound complexes?

  • Methodological Answer :
  • Validate buffer conditions (e.g., ionic strength, pH) that may alter biomolecule interactions .
  • Cross-reference with computational models (e.g., DFT for electronic transitions).
  • Repeat experiments under controlled temperatures to rule out aggregation effects .

Q. What experimental designs are suitable for studying this compound interactions with DNA/RNA?

  • Methodological Answer :
  • Use fluorescence quenching assays to quantify binding constants (e.g., Stern-Volmer analysis) .
  • Perform gel electrophoresis to assess DNA conformational changes.
  • Employ isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How do structural modifications (e.g., substituents on the benzyl group) affect the photophysical properties of this compound?

  • Methodological Answer :
  • Synthesize analogs (e.g., nitro- or fluoro-substituted derivatives) and compare UV-Vis/fluorescence profiles .
  • Calculate Hammett constants to correlate electronic effects with quantum yields .
  • Use X-ray crystallography (if crystals are obtainable) to link structure-property relationships .

Q. What methodologies are recommended for determining quantum yields of this compound in different solvents?

  • Methodological Answer :
  • Use an integrating sphere with a reference standard (e.g., quinine sulfate) .
  • Measure emission spectra at multiple excitation wavelengths to account for solvent-dependent Stokes shifts .
  • Normalize data against solvent refractive indices .

Q. How does solvent choice impact the stability and reactivity of this compound during synthesis?

  • Methodological Answer :
  • Test polar aprotic solvents (e.g., DMSO, CH₃CN) for reaction efficiency .
  • Avoid halogenated solvents if iodomethane is used in quaternization steps to prevent side reactions .
  • Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% RH) .

Q. How can researchers validate the accuracy of published data on this compound properties?

  • Methodological Answer :
  • Cross-check with authoritative databases (e.g., PubChem , NIST Chemistry WebBook ).
  • Replicate key experiments (e.g., synthesis, spectroscopy) using documented protocols .
  • Engage in peer discussions or preprint reviews to address discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dibenzylphthalamide
Reactant of Route 2
Reactant of Route 2
N,N'-Dibenzylphthalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.